molecular formula C8H11N3O B1521118 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile CAS No. 35261-05-3

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Cat. No. B1521118
CAS RN: 35261-05-3
M. Wt: 165.19 g/mol
InChI Key: CLZSVOLRNQDKDP-UHFFFAOYSA-N
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Description

“5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile” is a chemical compound with the molecular formula C₈H₁₁N₃O . It is a high-quality reference standard .


Synthesis Analysis

The synthesis of oxazoles, the class of compounds to which “this compound” belongs, involves various methods. These include direct arylation of oxazoles with high regioselectivity , one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving oxazoles are diverse. They include reactions with copper (I) acetylides to azides and nitrile oxides, providing ready access to 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles .

Scientific Research Applications

Anticancer Activities

The synthesis and characterization of oxazole derivatives have shown promising results in anticancer evaluations. For instance, novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated significant growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. These compounds exhibited high selectivity and potency, indicating their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Corrosion Inhibition

Research on pyranopyrazole derivatives, including those structurally related to oxazole carbonitriles, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the potential of such compounds in protecting metals from corrosion, offering insights into their application in materials science and engineering (Yadav, Gope, Kumari, & Yadav, 2016).

Chemical Synthesis and Material Science

Various synthetic approaches have been developed for oxazole derivatives, highlighting their versatility in chemical synthesis and material science applications. Microwave-mediated and flow chemistries have been used to synthesize and modify a library of 2-substituted-5-aminooxazole-4-carbonitriles, showcasing the structural diversity and potential utility of these compounds in designing materials with specific properties, such as cannabinoid receptor affinity (Spencer, Patel, Amin, Callear, Coles, Deadman, Furman, Mansouri, Chavatte, & Millet, 2012).

Photophysical and Fluorescent Studies

The fluorescent properties of certain 5-amino-1,2,3-triazole derivatives have been explored, indicating the potential of these compounds in developing new fluorescent materials for various applications, including sensors and markers. Such studies contribute to the understanding of the photophysical behavior of these compounds and their interactions with different environments (Singh, Singh, & Khurana, 2017).

properties

IUPAC Name

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSVOLRNQDKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35261-05-3
Record name 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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